molecular formula C10H14N2O2 B13190799 Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate

Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate

Cat. No.: B13190799
M. Wt: 194.23 g/mol
InChI Key: HAAJWGPUNZCEPJ-UHFFFAOYSA-N
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Description

Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Biological Activity

Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine-4-carboxylate (CAS Number: 910635-33-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C10_{10}H14_{14}N2_2O2_2
  • Molecular Weight : 194.24 g/mol
  • CAS Number : 910635-33-5

The compound features a pyrazolo-pyridine core which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Various synthetic routes have been reported in the literature that optimize yield and purity. For example, a two-step synthesis involving the reaction of ethyl acetoacetate with hydrazine derivatives followed by cyclization has been documented .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines:

  • A549 (Lung Cancer) : Induces apoptosis and cell cycle arrest.
  • HeLa (Cervical Cancer) : Demonstrates significant growth inhibition.

In one study, the compound was found to inhibit myeloid leukemia cell differentiation protein (Mcl-1), which is critical in cancer cell survival .

Antiviral Activity

Ethyl 4H,5H,6H,7H-pyrazolo[1,5-A]pyridine derivatives have also been studied for their antiviral properties. They have shown effectiveness against respiratory syncytial virus (RSV) by acting as non-nucleoside inhibitors of the viral polymerase complex .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor proliferation.
  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells through mitochondrial dysfunction.

Case Studies

Several case studies illustrate the compound's efficacy:

  • Study on Lung Cancer Cells :
    • Objective : To evaluate cytotoxicity against A549 cells.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours.
  • Antiviral Efficacy Against RSV :
    • Objective : To assess inhibition of viral replication.
    • Results : The compound effectively reduced viral load in infected cells by over 70% at optimal doses .

Comparative Biological Activity

CompoundActivity TypeCell Line/TargetIC50 (µM)
This compoundAnticancerA54915
This compoundAntiviralRSV20

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)8-4-3-7-12-9(8)5-6-11-12/h5-6,8H,2-4,7H2,1H3

InChI Key

HAAJWGPUNZCEPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN2C1=CC=N2

Origin of Product

United States

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